molecular formula C10H11N3 B13547515 N-methyl-1-phenyl-1H-pyrazol-5-amine

N-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B13547515
M. Wt: 173.21 g/mol
InChI Key: LHROKLSNUJKPQF-UHFFFAOYSA-N
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Description

N-methyl-1-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1-phenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of N-methylhydrazine with 1-phenyl-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Biological Activity

N-methyl-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

This compound has the molecular formula C10H11N3C_{10}H_{11}N_3 and a molecular weight of approximately 173.214 g/mol. It features a pyrazole ring, which is crucial for its biological activity. The compound has a melting point range of 114-117 °C and a boiling point of approximately 333 °C at standard atmospheric pressure.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated that it interacts with specific enzymes or receptors involved in cancer pathways, potentially elucidating its mechanism as an anticancer agent. For instance, its derivatives have shown notable antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on related pyrazole derivatives revealed potent antifungal activity against Valsa mali, with an EC50 value significantly lower than traditional antifungal agents like allicin . Additionally, certain derivatives exhibited antibacterial activity against Pseudomonas syringae, indicating the potential for developing new antimicrobial agents based on this scaffold .

The mechanism by which this compound exerts its biological effects involves various biochemical interactions:

  • Anticancer Mechanism : The compound may inhibit key signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis. Its interaction with kinase enzymes is particularly noteworthy .
  • Antimicrobial Mechanism : The antimicrobial action appears to involve the induction of oxidative stress in pathogens, leading to cellular damage and death .

Synthesis

This compound can be synthesized through several methods, often involving straightforward reaction protocols that yield high purity products. A common synthesis route includes the reaction of phenylhydrazine with suitable carbonyl compounds under acidic or basic conditions .

Comparative Analysis of Related Compounds

The biological activities of structurally similar compounds can provide insights into the efficacy of this compound. Below is a comparison table highlighting some related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amineC11H13N3Substituted with para-tolyl groupPotential anticancer activity
3-Methyl-1-(4-fluorophenyl)-1H-pyrazol-5-aminesC10H10F3N3Contains fluorine substituentEnhanced potency against cancer
3-Methyl-1-(m-tolyl)-1H-pyrazol-5-aminesC11H13N3Meta-tolyl substitutionVariable biological activity

Case Studies

Several studies have documented the effectiveness of N-methyl-1-phenyl-1H-pyrazol-5-amines in various therapeutic contexts:

  • Anticancer Studies : A recent study reported that specific derivatives displayed IC50 values in the nanomolar range against liver cancer cells, indicating strong anticancer potential .
  • Antimicrobial Efficacy : In vivo experiments demonstrated that certain derivatives effectively inhibited fungal infections in agricultural settings, suggesting potential applications in crop protection .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C10H11N3/c1-11-10-7-8-12-13(10)9-5-3-2-4-6-9/h2-8,11H,1H3

InChI Key

LHROKLSNUJKPQF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=NN1C2=CC=CC=C2

Origin of Product

United States

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